(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride
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Overview
Description
®-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a naphthalene ring attached to the alpha carbon of the amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Formation of the Amino Acid Backbone: The naphthalene derivative undergoes a series of reactions to introduce the amino acid backbone. This often involves the use of protecting groups to ensure selective reactions.
Chiral Resolution: The racemic mixture is resolved to obtain the ®-enantiomer. This can be achieved through chiral chromatography or by using chiral auxiliaries.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation over palladium catalysts are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Tetrahydronaphthalene derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
®-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The naphthalene ring allows for π-π stacking interactions with aromatic residues in proteins, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
Naphthalene-2-carboxylic acid derivatives: Compounds with similar naphthalene structures but different functional groups.
Phenylalanine derivatives: Amino acids with aromatic side chains, similar in structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
®-3-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. The chiral nature of the compound also allows for enantioselective interactions, making it valuable in the development of chiral drugs and catalysts.
Properties
IUPAC Name |
(3R)-3-amino-3-naphthalen-1-ylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJZYACELDPKDE-UTONKHPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H](CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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